N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide
CAS No.: 1234808-81-1
Cat. No.: VC4717093
Molecular Formula: C24H30N4O4
Molecular Weight: 438.528
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234808-81-1 |
|---|---|
| Molecular Formula | C24H30N4O4 |
| Molecular Weight | 438.528 |
| IUPAC Name | N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(1-phenylethyl)oxamide |
| Standard InChI | InChI=1S/C24H30N4O4/c1-17(19-8-4-3-5-9-19)26-23(30)22(29)25-16-18-12-14-28(15-13-18)24(31)27-20-10-6-7-11-21(20)32-2/h3-11,17-18H,12-16H2,1-2H3,(H,25,29)(H,26,30)(H,27,31) |
| Standard InChI Key | GWZWXOJRNBQXRG-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Introduction
Synthesis and Characterization
The synthesis of such a compound would typically involve multiple steps, including the formation of the piperidine ring, attachment of the carbamoyl group, and incorporation of the oxalamide moiety. Characterization would involve spectroscopic techniques like NMR, IR, and mass spectrometry to confirm the structure.
Potential Applications
Given its complex structure, this compound might have potential applications in pharmaceuticals or as a precursor for other chemical syntheses. The presence of a piperidine ring and carbamoyl group suggests it could interact with biological targets, although specific biological activities would require experimental verification.
Research Findings and Challenges
There is a lack of specific research findings on this compound in the available literature. Challenges in studying this compound would include its synthesis, purification, and characterization, as well as determining its stability and potential biological effects.
Note:
Due to the lack of specific information on this compound in the search results, the article focuses on general principles of organic chemistry and potential applications based on its structure. For detailed research findings, experimental studies would be necessary.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume